Diethyl 3-methylcyclobutane-1,1-dicarboxylate

Vue d'ensemble

Description

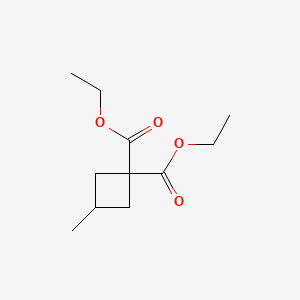

Diethyl 3-methylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C11H18O4. It is a diester derivative of 3-methylcyclobutane-1,1-dicarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl 3-methylcyclobutane-1,1-dicarboxylate can be synthesized through the esterification of 3-methylcyclobutane-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 3-methylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield 3-methylcyclobutane-1,1-dicarboxylic acid and ethanol.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

Hydrolysis: 3-methylcyclobutane-1,1-dicarboxylic acid and ethanol.

Reduction: 3-methylcyclobutane-1,1-dimethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Diethyl 3-methylcyclobutane-1,1-dicarboxylate serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable building block for more complex molecules.

Synthetic Routes

Several synthetic methods have been developed to produce this compound, including:

- Esterification Reactions : Utilizing dicarboxylic acids and alcohols.

- Cyclization Reactions : Involving the formation of cyclobutane rings through intramolecular reactions.

These methods are crucial for laboratory settings where the compound is synthesized for further research and applications.

Pharmaceutical Development

The potential use of this compound in drug formulation is noteworthy. Compounds with similar structures often exhibit biological activities that can be harnessed in pharmaceuticals. Although specific biological activity data for this compound is limited, its structural analogs have shown promise in various therapeutic areas.

Potential Therapeutic Applications

- Metabolic Intermediates : Dicarboxylates can act as intermediates in metabolic pathways, potentially influencing drug metabolism.

- Pharmaceutical Formulations : Its unique properties may allow it to improve the solubility and bioavailability of certain drugs.

Further research is required to elucidate specific biological activities associated with this compound and to explore its full potential in drug development .

Material Science

In addition to its applications in organic chemistry and pharmaceuticals, this compound may find uses in material science. Its ability to form polymers or copolymers could lead to the development of novel materials with unique properties.

Potential Material Applications

- Polymer Synthesis : As a building block for creating new polymeric materials.

- Coatings and Adhesives : Utilizing its chemical properties to enhance the performance of coatings or adhesives.

Case Studies

While comprehensive case studies specifically focusing on this compound are sparse, related compounds have been studied extensively. For example:

These case studies highlight the importance of similar compounds in understanding the potential applications of this compound.

Mécanisme D'action

The mechanism by which diethyl 3-methylcyclobutane-1,1-dicarboxylate exerts its effects depends on the specific reaction or application. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl cyclobutane-1,1-dicarboxylate: Lacks the methyl group on the cyclobutane ring.

Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate: Contains two methyl groups on the cyclobutane ring.

Diethyl 3-methylenecyclobutane-1,1-dicarboxylate: Contains a methylene group instead of a methyl group

Uniqueness

Diethyl 3-methylcyclobutane-1,1-dicarboxylate is unique due to the presence of a single methyl group on the cyclobutane ring, which influences its reactivity and the types of reactions it can undergo. This structural feature can lead to different steric and electronic effects compared to its analogs .

Activité Biologique

Diethyl 3-methylcyclobutane-1,1-dicarboxylate (C11H18O4), an organic compound with potential applications in various fields, has garnered attention for its biological activity. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is a diester derivative of 3-methylcyclobutane-1,1-dicarboxylic acid. Its molecular structure includes two ethyl ester groups attached to a cyclobutane ring, which contributes to its unique reactivity and biological interactions.

- Molecular Formula : C11H18O4

- Molecular Weight : 214.26 g/mol

- CAS Number : 20939-62-2

- Melting Point : 52.66 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can undergo hydrolysis to produce the corresponding acid and ethanol, which may influence its biological effects. The ester groups are susceptible to nucleophilic attack, leading to various derivatives that can exhibit different biological activities.

Key Reactions:

- Hydrolysis : Converts the diester into the corresponding dicarboxylic acid.

- Reduction : Ester groups can be reduced to primary alcohols.

- Substitution Reactions : Can form different derivatives depending on the nucleophile used.

Biological Activity

Research indicates that this compound has potential therapeutic applications due to its effects on cellular processes:

Antitumor Activity

Studies have suggested that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of cyclobutane have been investigated for their ability to inhibit tumor growth in various cancer models. The structural features of this compound may enhance its efficacy as an antitumor agent.

Neuroprotective Effects

There is emerging evidence that cyclobutane derivatives can modulate neurotransmitter systems. This compound may influence pathways related to neuroprotection, potentially acting as a selective antagonist for certain neurotransmitter receptors.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of cyclobutane derivatives:

Propriétés

IUPAC Name |

diethyl 3-methylcyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-4-14-9(12)11(6-8(3)7-11)10(13)15-5-2/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSYQNLJGWLNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300976 | |

| Record name | diethyl 3-methylcyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20939-62-2 | |

| Record name | NSC140252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 3-methylcyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.